5-bromo-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrimidin-4-amine
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Overview
Description
5-bromo-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrimidin-4-amine, also known as Br-MeOxPy, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential applications in drug development.
Mechanism of Action
The mechanism of action of 5-bromo-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrimidin-4-amine involves the inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is an essential enzyme in the biosynthesis of nucleotides, which are required for DNA synthesis and cell division. By inhibiting DHFR, 5-bromo-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrimidin-4-amine disrupts nucleotide biosynthesis, leading to the inhibition of cell growth and division.
Biochemical and Physiological Effects:
5-bromo-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrimidin-4-amine has been shown to have a potent inhibitory effect on DHFR, with an IC50 value of 0.3 μM. In addition, 5-bromo-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrimidin-4-amine has been shown to induce apoptosis in cancer cells by activating the caspase cascade. 5-bromo-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrimidin-4-amine has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
One advantage of 5-bromo-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrimidin-4-amine is its high potency as a DHFR inhibitor. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental protocols. In addition, the synthesis of 5-bromo-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrimidin-4-amine is relatively complex, which can limit its availability for research purposes.
Future Directions
For research on 5-bromo-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrimidin-4-amine include investigating its potential as a therapeutic agent for cancer and inflammatory diseases. In addition, further studies are needed to explore the mechanism of action of 5-bromo-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrimidin-4-amine and to optimize its pharmacological properties. Finally, the development of novel synthetic routes for 5-bromo-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrimidin-4-amine could increase its availability for research and potential clinical use.
Synthesis Methods
5-bromo-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrimidin-4-amine can be synthesized using a multi-step synthetic route. The first step involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methyl-4-aminopyrimidine to produce N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrimidin-4-amine. Finally, the bromination of this compound using N-bromosuccinimide yields 5-bromo-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrimidin-4-amine.
Scientific Research Applications
5-bromo-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrimidin-4-amine has been investigated for its potential as an anti-cancer agent. Studies have shown that 5-bromo-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrimidin-4-amine inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 5-bromo-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrimidin-4-amine has been shown to have anti-inflammatory and anti-microbial properties.
properties
IUPAC Name |
5-bromo-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O/c1-7-3-8(14-16-7)5-15(2)10-9(11)4-12-6-13-10/h3-4,6H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCYJUYZCOVOII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN(C)C2=NC=NC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrimidin-4-amine |
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